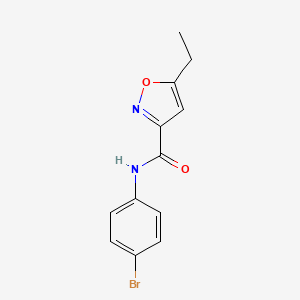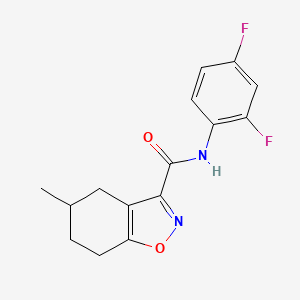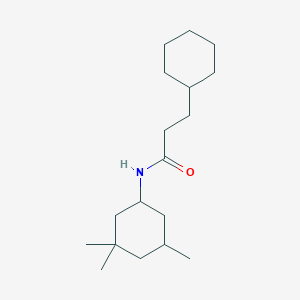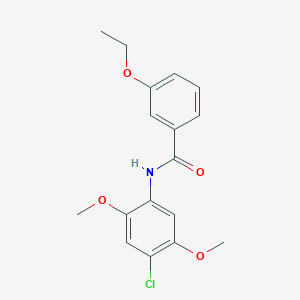
N-(4-bromophenyl)-5-ethyl-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-(4-bromophenyl)-5-ethyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.00039 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides : A study detailed the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogs via Suzuki-Miyaura Cross-Coupling. These compounds exhibited significant antibacterial activities against drug-resistant strains, showcasing their potential as antimicrobial agents. Docking studies and molecular dynamics simulations further validated their effectiveness, highlighting the compound's role in addressing antibiotic resistance (Siddiqa et al., 2022).
Radical Cyclization onto Azoles : Another research explored using 2-(2-bromophenyl)ethyl groups as building blocks in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This work demonstrates the compound's utility in constructing complex molecular architectures, crucial for developing novel pharmaceuticals and materials (Allin et al., 2005).
Biological Activities and Applications
Carbonic Anhydrase Inhibition : Derivatives incorporating cyclopropane moieties were investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed excellent inhibition, suggesting potential applications in treating conditions like glaucoma, epilepsy, and cancer (Boztaş et al., 2015).
Antipathogenic Activity : Thiourea derivatives, including those with a bromophenyl moiety, were synthesized and exhibited significant anti-pathogenic activities, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the compound's potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-ethyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-10-7-11(15-17-10)12(16)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGONKYPQICUTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)benzamide](/img/structure/B4601441.png)
![1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIMIDIN-2-ONE](/img/structure/B4601444.png)

![methyl 3-[4-(acetyloxy)-2-bromo-5-ethoxyphenyl]-2-cyanoacrylate](/img/structure/B4601467.png)
![N-[4-(benzenesulfonamido)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4601475.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-difluorophenyl)thiourea](/img/structure/B4601482.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4601484.png)
![1-[4-(2,3-dimethylphenoxy)butanoyl]azepane](/img/structure/B4601487.png)
![Ethyl 4-[[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonylamino]benzoate](/img/structure/B4601495.png)

![4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4601524.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4601532.png)

![N~2~-(4-ethoxyphenyl)-N~1~-isopropyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4601559.png)
